molecular formula C11H11NO B1499990 1,3,4,5-Tetrahydropyrano[4,3-b]indole CAS No. 784143-97-1

1,3,4,5-Tetrahydropyrano[4,3-b]indole

Cat. No. B1499990
CAS RN: 784143-97-1
M. Wt: 173.21 g/mol
InChI Key: BUQKZKMCGKVWEV-UHFFFAOYSA-N
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Description

1,3,4,5-Tetrahydropyrano[4,3-b]indole is a chemical compound that has been studied for its various properties . It is a type of α-substituted cyclic ether .


Synthesis Analysis

The synthesis of 1,3,4,5-Tetrahydropyrano[4,3-b]indole has been described in several studies. One method involves the use of 1-(phenylsulfonyl)indole, which is treated with magnesiation followed by allylbromide . The resulting product is then converted into [2-allyl-1-(phenylsulfonyl)-1H-indol-3-yl]methanol, which upon exposure to Hg(OAc)2 and NaBH4, affords tetrahydropyrano[4,3-b]indoles .


Molecular Structure Analysis

The molecular structure of 1,3,4,5-Tetrahydropyrano[4,3-b]indole is complex, with a cyclic ether group and an indole group . The exact structure can vary depending on the specific substituents present .


Chemical Reactions Analysis

1,3,4,5-Tetrahydropyrano[4,3-b]indole has been involved in redox deracemization reactions . This method exhibits good compatibility with the regional variation of the electronic or substituent effect of substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4,5-Tetrahydropyrano[4,3-b]indole can vary depending on the specific substituents present . More detailed information may be available in the Material Safety Data Sheet (MSDS) for this compound .

Scientific Research Applications

Synthesis and Antibacterial Activity

1,3,4,5-Tetrahydropyrano[4,3-b]indoles have been synthesized for their potential antimicrobial properties. Leboho et al. (2009) found that certain compounds in this category displayed significant antimicrobial activity, particularly against the Gram-positive micro-organism Bacillus cereus (Leboho, Michael, van Otterlo, van Vuuren, & de Koning, 2009).

Potential in Anti-inflammatory Applications

The compound has been explored for its anti-inflammatory properties. Hughes et al. (1989) synthesized a variant of this compound and found it effective in inhibiting prostaglandin production in cultured chondrocytes (Hughes, DeVirgilio, Humber, Châu, Weichman, & Neuman, 1989).

Cancer Research

In the field of cancer research, Wang et al. (2016) synthesized indolyl substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives, showing potent in vitro antitumor activity against several human cancer cell lines (Wang, Yang, He, Jia, Meng, Zhang, Liu, & Liu, 2016).

Chemical Synthesis and Catalysis

Sahani and Liu (2019) described the catalytic formation of various fused indoles from 3-butyn-1-ols and 2-propyn-1-ols, resulting in tetrahydropyrano[4,3-b]indoles (Sahani & Liu, 2019).

Asymmetric Synthesis

Zhu et al. (2011) worked on the asymmetric synthesis of polycyclic indoles, including tetrahydropyrano[4,3-b]indoles, emphasizing the importance of this compound in constructing optically active polycyclic indoles (Zhu, An, Li, Zhang, Hua, Chen, & Xiao, 2011).

Mechanism of Action

While the exact mechanism of action of 1,3,4,5-Tetrahydropyrano[4,3-b]indole is not fully understood, it has been suggested that it may involve the PI3K/AKT/mTOR pathway .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling 1,3,4,5-Tetrahydropyrano[4,3-b]indole. Specific safety and hazard information may be available in the Material Safety Data Sheet (MSDS) for this compound .

Future Directions

Research into 1,3,4,5-Tetrahydropyrano[4,3-b]indole is ongoing, and future studies may provide more insight into its properties and potential applications . For example, it has been suggested as a potential treatment for triple negative breast cancer .

properties

IUPAC Name

1,3,4,5-tetrahydropyrano[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-7-13-6-5-11(9)12-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQKZKMCGKVWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652824
Record name 1,3,4,5-Tetrahydropyrano[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,5-Tetrahydropyrano[4,3-b]indole

CAS RN

784143-97-1
Record name 1,3,4,5-Tetrahydropyrano[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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